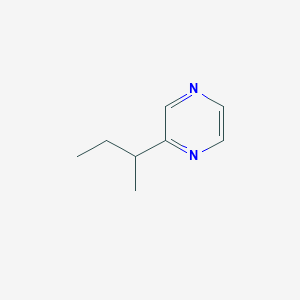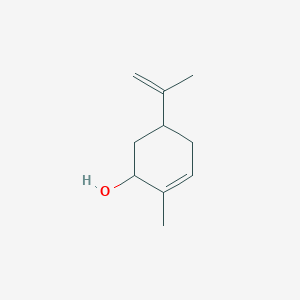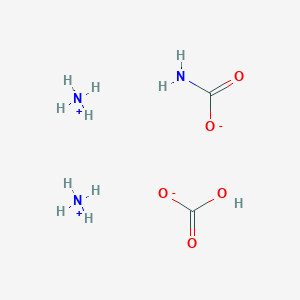
diazanium;carbonate d'hydrogène;carbamate
Vue d'ensemble
Description
Le carbonate d'ammonium est un composé chimique de formule (NH₄)₂CO₃ . Il s'agit d'un solide cristallin blanc qui se décompose à la chaleur, libérant des gaz d'ammoniac et de dioxyde de carboneIl est également appelé "sel volatil" ou "sel de corne de cerf" .
Applications De Recherche Scientifique
Ammonium carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent.
Biology: It is employed in the preparation of biological samples and as a component in some culture media.
Medicine: It is used in the formulation of smelling salts, which are used to revive individuals who have fainted.
Mécanisme D'action
Ammonium carbonate, also known as “diazanium;hydrogen carbonate;carbamate”, “Ammonium carbonate [NF]”, or “Ammonium bicarbonate-ammonium carbamate”, is an inorganic compound with a variety of applications, particularly in baking and medicine .
Target of Action
Ammonium carbonate primarily targets the respiratory tract, where it acts as an expectorant . It helps to clear mucus or phlegm from the airways, making it easier to cough up .
Mode of Action
It is known to readily degrade into gaseous ammonia and carbon dioxide upon heating . The released ammonia can irritate the mucous membranes, stimulating the production of more mucus and its subsequent expulsion .
Biochemical Pathways
Ammonium carbonate participates in several biochemical pathways. It is involved in the urea cycle, where it can be hydrolyzed to form two molecules of ammonia and one carbonic acid . This reaction is catalyzed by the enzyme urease . Additionally, it plays a role in the carbonic anhydrase activity of microorganisms that sequester CO2 to produce biocement .
Pharmacokinetics
It is known that ammonium carbonate is highly soluble in water , which suggests that it could be rapidly absorbed and distributed in the body. Its decomposition into ammonia and carbon dioxide could also influence its elimination .
Result of Action
The primary result of ammonium carbonate’s action is the loosening and removal of phlegm or mucus from the respiratory tract . This can alleviate symptoms of coughing and excess mucus or phlegm . In baking, the release of carbon dioxide gas causes dough or batter to rise, resulting in lighter and fluffier baked goods .
Action Environment
The action of ammonium carbonate is influenced by environmental factors such as temperature and humidity. It readily decomposes to gaseous ammonia and carbon dioxide upon heating , which can affect its stability and efficacy. Moreover, its solubility in water can be influenced by the temperature . In an agricultural context, the volatilization of ammonia can be a concern, leading to environmental and economic challenges .
Analyse Biochimique
Biochemical Properties
Ammonium bicarbonate-ammonium carbamate participates in several biochemical reactions. It is formed by the reaction of carbon dioxide (CO2) and ammonia (NH3) in both aqueous and non-aqueous solutions . The formation of this compound is fast and efficient, with the efficiency ranging between 78 and 99%, depending on both the NH3 concentration and the solvent nature
Cellular Effects
The effects of Ammonium bicarbonate-ammonium carbamate on cells are not well-studied. Related compounds such as ammonium salts have been shown to have effects on bacterial cells. For instance, certain bacteria like Corynebacterium glutamicum, Escherichia coli, and Bacillus subtilis are highly resistant to ammonium .
Molecular Mechanism
The molecular mechanism of action of Ammonium bicarbonate-ammonium carbamate involves its formation through the capture of carbon dioxide by ammonia . This process occurs in both aqueous and non-aqueous solutions and is influenced by factors such as the NH3 concentration and the nature of the solvent . The compound can also be used to produce urea under certain conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ammonium bicarbonate-ammonium carbamate can change over time. For instance, the thermal dissociation study of ammonium carbonate using nonisothermal thermogravimetric analysis showed that the reaction rates are highest at temperatures of 96, 118, and 128 °C, respectively .
Dosage Effects in Animal Models
Related compounds such as ammonium salts have been shown to have toxic effects at high doses .
Metabolic Pathways
Ammonium bicarbonate-ammonium carbamate is involved in the metabolic pathway of urea production . The compound is used to produce urea with good yield (up to 54% on carbamate basis) at 393–413 K in the presence of inexpensive Cu (II) and Zn (II) catalysts .
Méthodes De Préparation
Le carbonate d'ammonium peut être synthétisé en deux étapes :
Réaction du dioxyde de carbone avec l'ammoniac : Le dioxyde de carbone réagit avec l'ammoniac pour former du bicarbonate d'ammonium[ \text{CO}2 + \text{NH}_3 \rightarrow \text{NH}_4\text{HCO}_3 ]
Formation de carbonate d'ammonium : Le bicarbonate d'ammonium réagit ensuite avec l'ammoniac pour produire du carbonate d'ammonium[ \text{NH}_4\text{HCO}_3 + \text{NH}_3 \rightarrow (\text{NH}_4)_2\text{CO}_3 ]
La production industrielle implique la sublimation d'un mélange de sulfate d'ammonium et de carbonate de calcium {_svg_2}.
Analyse Des Réactions Chimiques
Le carbonate d'ammonium subit plusieurs types de réactions chimiques :
Décomposition : À la chaleur, le carbonate d'ammonium se décompose en ammoniac, en dioxyde de carbone et en eau[ (\text{NH}4)_2\text{CO}_3 \rightarrow 2\text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]
Réaction avec les acides : Il réagit avec les acides pour former des sels d'ammonium et du dioxyde de carbone[ (\text{NH}_4)_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]
Réaction avec les bases : Il peut réagir avec des bases fortes pour former du gaz d'ammoniac et de l'eau[ (\text{NH}_4)_2\text{CO}_3 + 2\text{NaOH} \rightarrow 2\text{NH}_3 + 2\text{H}_2\text{O} + \text{Na}_2\text{CO}_3 ]
Applications de la recherche scientifique
Le carbonate d'ammonium a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme agent tampon.
Biologie : Il est utilisé dans la préparation d'échantillons biologiques et comme composant de certains milieux de culture.
Médecine : Il est utilisé dans la formulation de sels odorants, qui sont utilisés pour ranimer les personnes qui se sont évanouies.
Mécanisme d'action
Le mécanisme d'action du carbonate d'ammonium implique sa décomposition en ammoniac et en dioxyde de carbone. Le dégagement de gaz d'ammoniac est responsable de son odeur piquante et de son utilisation dans les sels odorants. Dans les systèmes biologiques, le carbonate d'ammonium peut modifier le pH et agir comme un irritant, stimulant le système respiratoire {_svg_3}.
Comparaison Avec Des Composés Similaires
Le carbonate d'ammonium est similaire à d'autres sels d'ammonium tels que le bicarbonate d'ammonium et le carbamate d'ammonium. Il se distingue par sa capacité à se décomposer facilement en ammoniac et en dioxyde de carbone, ce qui le rend particulièrement utile comme agent levant et dans les sels odorants. D'autres composés similaires comprennent :
Bicarbonate d'ammonium : (NH₄)HCO₃
Carbamate d'ammonium : NH₂COONH₄
Carbonate de sodium : Na₂CO₃
Carbonate de potassium : K₂CO₃
Propriétés
Numéro CAS |
8000-73-5 |
|---|---|
Formule moléculaire |
C2H11N3O5 |
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
azane;carbamic acid;carbonic acid |
InChI |
InChI=1S/CH3NO2.CH2O3.2H3N/c2*2-1(3)4;;/h2H2,(H,3,4);(H2,2,3,4);2*1H3 |
Clé InChI |
YNSUIDWLZCFLML-UHFFFAOYSA-N |
Impuretés |
Ammonium carbamate is an impurity of commercial ammonium carbonate. |
SMILES |
C(=O)(N)[O-].C(=O)(O)[O-].[NH4+].[NH4+] |
SMILES canonique |
C(=O)(N)O.C(=O)(O)O.N.N |
Color/Form |
Colorless crystalline powder Colorless, hard, translucent, crystal masses, white cubes or powde |
Densité |
1.5 at 68 °F (USCG, 1999) - Denser than water; will sink |
melting_point |
58 °C (decomposes) |
Key on ui other cas no. |
8000-73-5 |
Description physique |
Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing. Liquid; Dry Powder White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide Colorless crystals or white powder with strong ammonia odor; [CAMEO] |
Pictogrammes |
Irritant |
Numéros CAS associés |
10361-29-2 (unspecified ammonium salt) 1066-33-7 (Parent) 506-87-6 (Parent) |
Solubilité |
Soluble in water 100g/100 g water at 15 °C Slowly soluble in 4 parts wate |
Synonymes |
Carbonic Acid Monoammonium Salt, mixt. with Carbamic Acid Monoammonium Salt; Carbamic Acid Monoammonium Salt, mixt. contg.: Ammonium Bicarbonate-ammonium Carbamate; Ammonium Carbonate Carbamate; Hartshorn; UGAM Mixture; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ammonium bicarbonate/ammonium carbamate interact with paint to facilitate removal?
A: While the provided abstracts don't delve into the specific mechanism of interaction between ammonium bicarbonate/ammonium carbamate and paint, they highlight its role as an activator in alkaline paint removers. [, ] This suggests that the compound likely promotes the breakdown of the paint's chemical structure, weakening its adhesion to the underlying surface. This could involve:
Q2: What are the advantages of using ammonium bicarbonate/ammonium carbamate over other alkaline activators in paint removers?
A: The research indicates that replacing ammonia with ammonium bicarbonate or ammonium carbamate, particularly in benzyl alcohol-based paint removers, leads to improved paint-removing activity. [] This suggests several potential advantages:
- Enhanced Emulsion Stability: The research mentions that the ammonium bicarbonate-containing formulations are often W/O (water-in-oil) emulsions. [] The presence of these ammonium compounds might contribute to the stability of these emulsions, preventing separation and maintaining the effectiveness of the paint remover.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


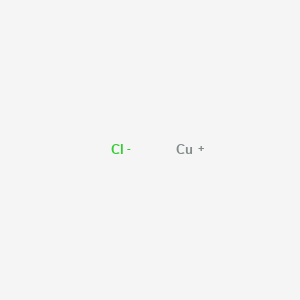
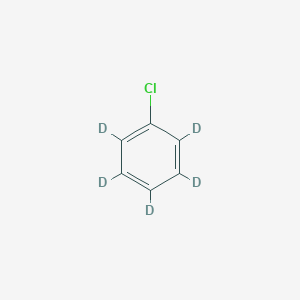
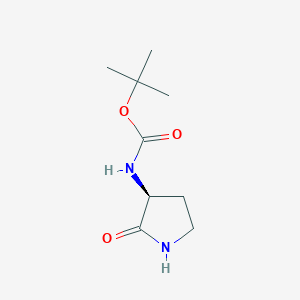
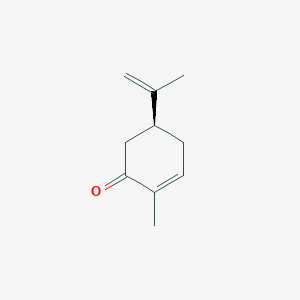
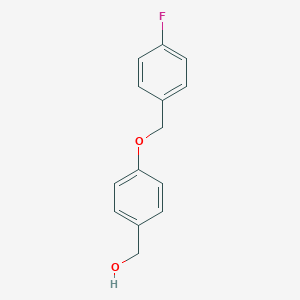
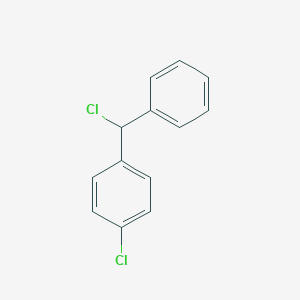
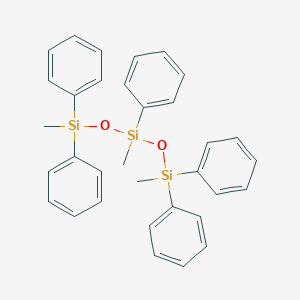
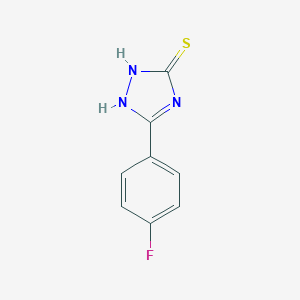
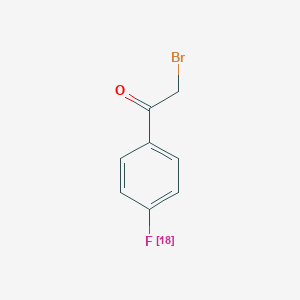
![(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B46542.png)
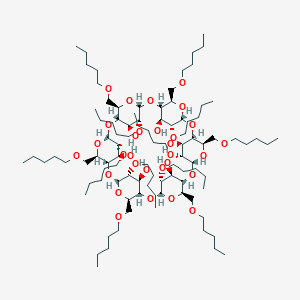
![Methyl 3-[13-(2,2-difluoroethenyl)-8-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B46546.png)
